molecular formula C25H33N7O3 B3000775 8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923179-22-0

8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3000775
CAS No.: 923179-22-0
M. Wt: 479.585
InChI Key: JCKNTOQNSCVENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The resulting 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines exhibit potential antifungal activity .


Molecular Structure Analysis

The molecular structure of this compound consists of a purine core fused with an imidazo ring. The piperazine moiety and the methoxyphenyl group contribute to its overall structure. Confirmatory techniques such as 1H-NMR, 13C-NMR, and ESI-HRMS spectral data validate its structure .


Chemical Reactions Analysis

The compound’s chemical reactivity may involve interactions with enzymes or other biological targets. For instance, it could inhibit acetylcholinesterase (AChE), an enzyme involved in acetylcholine hydrolysis. Further studies are needed to explore its reactivity and potential drug interactions .

Scientific Research Applications

Anxiolytic Effects and Mechanisms

  • Anxiolytic-like Activity and Mechanisms : A study on the compound 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol reported its anxiolytic-like effects, as indicated by behavioral changes in open-field tests and increased time spent in open arms in the elevated plus maze test. Notably, these effects were antagonized by flumazenil, suggesting involvement of the benzodiazepine pathway, and by mecamylamine, pointing to the nicotinic pathway, without affecting mnemonic activity. This implies a nuanced interaction with central nervous system receptors (Brito et al., 2017).

Metabolic Pathways and Pharmacokinetics

  • Metabolism and Disposition : Research on the compound (3R,4R)-4-Amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl)-3-piperidinol (BMS-690514) highlighted its extensive metabolism and disposition in humans. The study found that BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, is highly metabolized and well absorbed, with both bile and urine serving as excretion pathways. This indicates a complex metabolic profile relevant to its pharmacological activity (Christopher et al., 2010).

Serotonin Receptor Occupancy and Potential Therapeutic Applications

  • Serotonin Receptor Occupancy : DU 125530, an antagonist of the 5-Hydroxytryptamine(1A) (5-HT(1A)) receptor, showed high occupancy of this receptor in the human brain at well-tolerated doses. This study, using positron emission tomography (PET), underscored the potential therapeutic implications of DU 125530 in treating anxiety and mood disorders, marking a significant advance in understanding receptor-targeted drug therapy (Rabiner et al., 2002).

Properties

IUPAC Name

6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N7O3/c1-17-18(2)32-21-22(27(3)25(34)28(4)23(21)33)26-24(32)31(17)12-6-11-29-13-15-30(16-14-29)19-7-9-20(35-5)10-8-19/h7-10H,6,11-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKNTOQNSCVENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.